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molecular formula C3H8 B1595551 Propane-d8 CAS No. 2875-94-7

Propane-d8

Cat. No. B1595551
M. Wt: 52.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-AUOAYUKBSA-N
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Patent
US04280880

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9]C>>[CH3:1][CH2:2][CH3:3].[CH3:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
29.4 mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
1.3 mol
Type
reactant
Smiles
CCCCC
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 350° to about 390° F.
CUSTOM
Type
CUSTOM
Details
of from about 125° to about 150° F.
ADDITION
Type
ADDITION
Details
at a temperature of about 100° F., is charged to a heat exchanger 2
CUSTOM
Type
CUSTOM
Details
recovered from the isostripper column by way of line 27
CUSTOM
Type
CUSTOM
Details
The alkylation reaction zone effluent stream

Outcomes

Product
Name
Type
product
Smiles
CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 271.4 mol
Name
Type
product
Smiles
CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2721.4 mol
Name
Type
product
Smiles
CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 649.9 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 394.6 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04280880

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9]C>>[CH3:1][CH2:2][CH3:3].[CH3:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
29.4 mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
1.3 mol
Type
reactant
Smiles
CCCCC
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 350° to about 390° F.
CUSTOM
Type
CUSTOM
Details
of from about 125° to about 150° F.
ADDITION
Type
ADDITION
Details
at a temperature of about 100° F., is charged to a heat exchanger 2
CUSTOM
Type
CUSTOM
Details
recovered from the isostripper column by way of line 27
CUSTOM
Type
CUSTOM
Details
The alkylation reaction zone effluent stream

Outcomes

Product
Name
Type
product
Smiles
CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 271.4 mol
Name
Type
product
Smiles
CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2721.4 mol
Name
Type
product
Smiles
CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 649.9 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 394.6 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04280880

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9]C>>[CH3:1][CH2:2][CH3:3].[CH3:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
29.4 mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
1.3 mol
Type
reactant
Smiles
CCCCC
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 350° to about 390° F.
CUSTOM
Type
CUSTOM
Details
of from about 125° to about 150° F.
ADDITION
Type
ADDITION
Details
at a temperature of about 100° F., is charged to a heat exchanger 2
CUSTOM
Type
CUSTOM
Details
recovered from the isostripper column by way of line 27
CUSTOM
Type
CUSTOM
Details
The alkylation reaction zone effluent stream

Outcomes

Product
Name
Type
product
Smiles
CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 271.4 mol
Name
Type
product
Smiles
CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2721.4 mol
Name
Type
product
Smiles
CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 649.9 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 394.6 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04280880

Procedure details

Referring then to the drawing, there is shown an isostripper column 3. The isostripper column is typically operated at fractionation conditions including a bottom temperature of from about 350° to about 390° F., a top temperature of from about 125° to about 150° F., a bottom pressure of from about 155 to about 165 psig., and a top pressure of from about 145 to about 155 psig. In the present example, an alkylation reaction zone effluent stream, at a temperature of about 100° F., is charged to a heat exchanger 2 contained in line 1 whereby said stream is heated to a temperature of about 150° F. by indirect heat exchange with the hot alkylate product stream recovered from the isostripper column by way of line 27. The alkylation reaction zone effluent stream is continued through line 1 to provide about 271.4 moles of propane, 2721.4 moles of isobutane, 649.9 moles of n-butane, 29.4 moles of isopentane, 1.3 moles of n-pentane and about 394.6 moles of C6 + hydrocarbons per hour to the isostripper column 3. Said alkylation reaction zone effluent stream further contains about 125.7 moles of HF per hour, the mole quantities expressed herein being intended as lb-moles.
Quantity
29.4 mol
Type
reactant
Reaction Step One
Quantity
1.3 mol
Type
reactant
Reaction Step One
[Compound]
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH2:9]C>>[CH3:1][CH2:2][CH3:3].[CH3:2][CH:3]([CH3:5])[CH3:4].[CH3:6][CH2:7][CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
29.4 mol
Type
reactant
Smiles
CCC(C)C
Name
Quantity
1.3 mol
Type
reactant
Smiles
CCCCC
Name
hydrocarbons
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °F
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of from about 350° to about 390° F.
CUSTOM
Type
CUSTOM
Details
of from about 125° to about 150° F.
ADDITION
Type
ADDITION
Details
at a temperature of about 100° F., is charged to a heat exchanger 2
CUSTOM
Type
CUSTOM
Details
recovered from the isostripper column by way of line 27
CUSTOM
Type
CUSTOM
Details
The alkylation reaction zone effluent stream

Outcomes

Product
Name
Type
product
Smiles
CCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 271.4 mol
Name
Type
product
Smiles
CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2721.4 mol
Name
Type
product
Smiles
CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 649.9 mol
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 394.6 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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